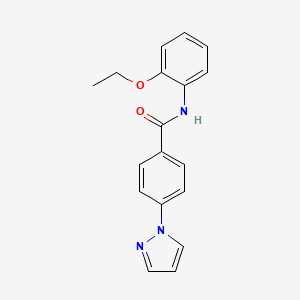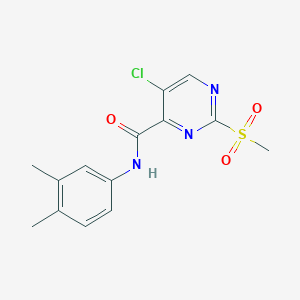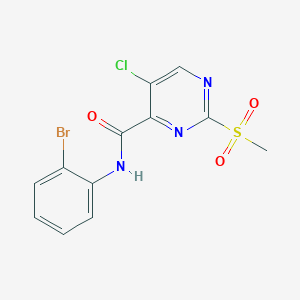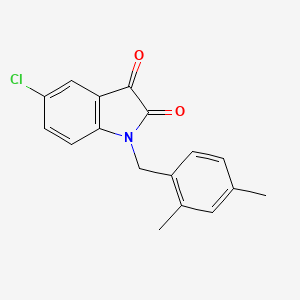![molecular formula C11H9N3O2 B4238707 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one](/img/structure/B4238707.png)
2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one
説明
2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one, also known as DOPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DOPP belongs to the class of oxazole-containing pyrimidines, which have been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the activation of apoptotic pathways. 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has been shown to bind to DNA and disrupt its structure, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has been shown to have anti-inflammatory and antioxidant effects. 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
実験室実験の利点と制限
One advantage of using 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has some limitations as well. Its synthesis is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one is not fully understood, which may make it difficult to optimize its use in the laboratory.
将来の方向性
There are several future directions for research on 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one. One area of interest is the development of new synthetic methods for the production of 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one, which could make it more accessible for use in large-scale experiments. Another area of research is the identification of the molecular targets of 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one, which could provide insight into its mechanism of action and lead to the development of more effective therapies. Additionally, further studies are needed to investigate the potential of 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
科学的研究の応用
2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
4,12-dimethyl-3-oxa-5,9,13-triazatricyclo[7.4.0.02,6]trideca-1(13),2(6),4,7,11-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-6-5-9(15)14-4-3-8-10(11(14)12-6)16-7(2)13-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHLQCSTRPQMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CC3=C(C2=N1)OC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4238624.png)
![N-{1-benzyl-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4238638.png)

![5-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-4-bromo-2-furaldehyde](/img/structure/B4238647.png)

![4-{[2-(allyloxy)-3-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B4238658.png)


![1-(2-fluorophenyl)-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4238671.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4238686.png)

![ethyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4238698.png)
![2-{3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4238704.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4238710.png)